1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol
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Overview
Description
1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a piperazine ring.
Preparation Methods
The synthesis of 1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated phenoxy and fluorinated phenyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may focus on its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
1-(4-Chloro-2-methyl-phenoxy)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol can be compared with other similar compounds, such as:
- 1-(4-Chloro-phenoxy)-2-(4-fluoro-phenyl)-ethanone
- 1-(4-Chloro-2-methyl-phenoxy)-3-(4-fluoro-phenyl)-propan-2-ol These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of a piperazine ring with chlorinated and fluorinated aromatic groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C20H24ClFN2O2 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H24ClFN2O2/c1-15-12-16(21)2-7-20(15)26-14-19(25)13-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12,19,25H,8-11,13-14H2,1H3 |
InChI Key |
XIYHBMHOAFOIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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